molecular formula C21H18N4O2S B2615158 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1115898-58-2

1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2615158
CAS No.: 1115898-58-2
M. Wt: 390.46
InChI Key: CXUZCAGIPKDYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one (CAS 1115898-58-2) is a chemical compound with a molecular formula of C21H18N4O2S and a molecular weight of 390.5 g/mol . This complex small molecule features a 1,2,4-oxadiazole ring linked to a dihydropyridazinone core, both of which are privileged structures in medicinal chemistry known for their diverse biological activities. The presence of the 3,4-dimethylphenyl and 4-(methylsulfanyl)phenyl substituents suggests potential for significant interaction with biological targets, making this compound a valuable scaffold for pharmaceutical research and development, particularly in the synthesis of novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for investigating new therapeutic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-27-21)15-5-8-17(28-3)9-6-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZCAGIPKDYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Coupling of Aromatic Rings: The final step involves the coupling of the synthesized oxadiazole and pyridazinone rings with the aromatic rings containing methyl and methylsulfanyl substituents. This step typically requires the use of coupling reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one serves as a valuable building block for synthesizing more complex molecules. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and materials science.

Biology

Research has indicated that this compound exhibits various biological activities , including:

  • Antimicrobial Properties : Studies have shown efficacy against a range of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.

For example, a study published in MDPI highlighted the synthesis of derivatives from related compounds that demonstrated significant anticancer properties in vitro .

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications:

  • Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific disease targets.

A notable case study involved the modification of similar pyridazinone derivatives that resulted in enhanced activity against certain cancer cell lines .

Industry

The compound is also being investigated for its use in developing new materials , particularly those with nonlinear optical properties. These materials are crucial in photonics and telecommunications.

Preparation Methods

The synthesis of this compound involves several steps:

  • Formation of the Oxadiazole Ring : Achieved through the reaction of hydrazine derivatives with carboxylic acids under controlled conditions.
  • Pyridazinone Ring Synthesis : Involves cyclization reactions with diketones.

Chemical Reactions Analysis

The compound undergoes various chemical transformations:

  • Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The oxadiazole ring can be reduced to amines using lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The dihydropyridazinone core distinguishes this compound from related heterocycles like pyrazolines (e.g., 1h and 2h in ) and triazolones (). Key differences include:

Property Target Compound Pyrazoline Derivatives (e.g., 1h, 2h) Triazolone Derivatives (e.g., )
Core Structure Dihydropyridazinone Pyrazoline Triazolone
Key Substituents 3,4-Dimethylphenyl; 4-(methylsulfanyl)phenyl 3,4-Dimethylphenyl; 4-alkoxyphenyl Piperazine; dichlorophenyl; alkoxy groups
Electronic Effects Oxadiazole (electron-withdrawing) Alkoxy (electron-donating) Triazole (moderate electron-withdrawing)
Lipophilicity (LogP)* High (due to methylsulfanyl) Moderate (methoxy/ethoxy groups) Variable (depends on substituents)

*Estimated based on substituent contributions .

  • Dihydropyridazinone vs. Pyrazolines, however, are more prone to ring-opening reactions under acidic conditions due to their partially saturated structure .
  • Oxadiazole vs.

Physicochemical Properties

Comparative data for melting points (m.p.) and spectral features highlight substituent effects:

Compound Substituent m.p. (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks)
Target Compound 4-(Methylsulfanyl) Not reported ~1680 (oxadiazole C=N) δ 2.17–2.22 (3,4-dimethylphenyl)
1h () 4-Methoxy 120–124 1682 (pyrazoline C=O) δ 3.75 (-OCH₃), 5.20 (Hx)
2h () 4-Ethoxy 102–106 1685 (pyrazoline C=O) δ 1.42 (-OCH₂CH₃), 4.02 (-OCH₂-)

The lower m.p. of ethoxy-substituted 2h versus methoxy-substituted 1h suggests longer alkoxy chains reduce crystallinity. The target compound’s methylsulfanyl group likely further decreases m.p. due to increased molecular asymmetry .

Methodological Considerations

Structural characterization of similar compounds frequently employs SHELX software () for crystallographic refinement. For instance, pyrazoline derivatives in likely used SHELXL for confirming stereochemistry and hydrogen-bonding networks. The target compound’s oxadiazole ring geometry (bond lengths/angles) would similarly benefit from SHELX-based refinement .

Biological Activity

1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that exhibits significant biological activity. This compound is notable for its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. The structural features of this compound contribute to its interaction with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C22H22N4O2S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A dihydropyridazin moiety,
  • An oxadiazole ring,
  • Aromatic groups with methyl and methylsulfanyl substitutions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including the target compound, often demonstrate antimicrobial properties . For example:

  • Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 10 µg/mL against various pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer potential :

  • In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values reported for these assays range from 10 to 20 µM, suggesting moderate efficacy compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF-715
A54912

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored:

  • In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6. Doses as low as 5 mg/kg have demonstrated significant effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring is known to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It may also modulate receptor activity related to pain and inflammation.

Study on Antimicrobial Activity

In a comparative study, the compound was tested against ciprofloxacin and ketoconazole. The results indicated that the target compound had comparable or superior activity against certain bacterial strains, highlighting its potential as a new antimicrobial agent .

Study on Anticancer Efficacy

A recent study assessed the anticancer effects of various oxadiazole derivatives in vitro. The results showed that the target compound induced apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
The synthesis can be optimized by:

  • Cyclization Conditions : Employing reflux in glacial acetic acid with catalytic HCl (e.g., 60–65°C for 30 minutes) to form the oxadiazole ring, as demonstrated in analogous pyrazoline syntheses .
  • Hydrazine Derivatives : Using stoichiometric excess of (3,4-dimethylphenyl)hydrazine hydrochloride (2:1 molar ratio to the precursor) to drive the reaction to completion .
  • Purification : Column chromatography with silica gel and a petroleum ether/ethyl acetate (4:1) mobile phase, followed by recrystallization to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) for real-time purity assessment during synthesis .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (300–400 MHz in CDCl3_3) to confirm substituent positions and regioselectivity. Key signals include aromatic protons (δ 6.7–7.7 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm) .
  • X-Ray Diffraction : Single-crystal X-ray studies at low temperatures (e.g., 100 K) with SHELXTL or SHELXL software for refinement. This resolves ambiguities in the oxadiazole and dihydropyridazinone ring conformations .
  • FT-IR : Peaks at 1680–1690 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-O/C-S vibrations) validate functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the oxadiazole moiety's role in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole or triazole cores to assess electronic and steric effects .
  • Functional Group Modifications : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-(methylsulfanyl)phenyl position to probe substituent effects on target binding .
  • In Vitro Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease panels) and compare IC50_{50} values. Statistical analysis (ANOVA) identifies significant SAR trends.

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Replication : Reproduce experiments under identical conditions (solvent, temperature, assay type) to rule out protocol variability.
  • Control Standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate cell lines/purity via STR profiling.
  • Data Analysis : Apply multivariate regression to isolate confounding variables (e.g., solubility differences due to methylsulfanyl group lipophilicity) .

Advanced: What computational strategies are suitable for predicting binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring and active-site residues (e.g., hydrogen bonding with catalytic lysines).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, focusing on the dihydropyridazinone ring's conformational flexibility .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity contributions from the methylsulfanylphenyl group .

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring.
  • Moisture Control : Use desiccants in storage containers, as the dihydropyridazinone moiety may hydrolyze in humid conditions.
  • Solvent Compatibility : Dissolve in DMSO for biological assays (≤10 mM stock) to avoid precipitation; confirm stability via HPLC over 72 hours .

Advanced: How can researchers resolve crystallographic disorder in the 3,4-dimethylphenyl group?

Methodological Answer:

  • Data Collection : Collect high-resolution data (<1.0 Å) at synchrotron facilities to improve electron density maps.
  • Refinement : Use SHELXL's PART instruction to model disorder, with occupancy factors refined isotropically. Apply restraints to methyl group geometries .
  • Validation : Check ADPs (anisotropic displacement parameters) and Rfree_{free} values to ensure model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.